molecular formula C21H22O5 B15145473 4-[1-(1,3-Benzodioxol-5-yl)prop-1-en-2-yl]-4,5-dimethoxy-2-prop-2-enylcyclohexa-2,5-dien-1-one

4-[1-(1,3-Benzodioxol-5-yl)prop-1-en-2-yl]-4,5-dimethoxy-2-prop-2-enylcyclohexa-2,5-dien-1-one

Cat. No.: B15145473
M. Wt: 354.4 g/mol
InChI Key: AOZTYYBGNNXAOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-[1-(1,3-Benzodioxol-5-yl)prop-1-en-2-yl]-4,5-dimethoxy-2-prop-2-enylcyclohexa-2,5-dien-1-one (CAS: 28178-92-9) is a structurally complex organic molecule featuring a cyclohexa-2,5-dien-1-one core substituted with dimethoxy, propenyl, and a 1,3-benzodioxole-containing propenyl group. Its molecular formula is C₂₂H₂₂O₅, with a molecular weight of 366.41 g/mol.

Safety data indicate that this compound requires careful handling under GHS guidelines, with hazard classifications likely linked to acute toxicity or environmental risks (exact GHS codes are unspecified in the available SDS) . Structural determination of such compounds often employs crystallographic tools like SHELXL for refinement and ORTEP-III for visualization, ensuring precise conformational analysis .

Properties

IUPAC Name

4-[1-(1,3-benzodioxol-5-yl)prop-1-en-2-yl]-4,5-dimethoxy-2-prop-2-enylcyclohexa-2,5-dien-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O5/c1-5-6-16-12-21(24-4,20(23-3)11-17(16)22)14(2)9-15-7-8-18-19(10-15)26-13-25-18/h5,7-12H,1,6,13H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOZTYYBGNNXAOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC2=C(C=C1)OCO2)C3(C=C(C(=O)C=C3OC)CC=C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

The target molecule’s architecture suggests a disconnection into three key fragments:

  • Cyclohexadienone core : Derived from phenolic precursors via oxidative dearomatization.
  • 4,5-Dimethoxy groups : Introduced through methylation prior to or after oxidation.
  • Allyl substituents : Installed via conjugate addition or transition metal-catalyzed coupling.

Critical challenges include preserving the labile cyclohexadienone system during subsequent reactions and controlling the stereochemistry of the propenyl and benzodioxole-bearing alkenes.

Preparation of the Cyclohexadienone Core via Phenyliodonium Diacetate (PIDA) Oxidation

The cyclohexadienone scaffold is synthesized through oxidative dearomatization of a phenolic precursor. As demonstrated in the oxidation of p-methoxyphenol, PIDA in methanol selectively generates 4,4-dimethoxycyclohexa-2,5-dienone (18 ) in 99% yield. This method is adaptable to substituted phenols, where the para-position is blocked to direct oxidation to the desired position. For the target compound, starting with 4,5-dihydroxybenzaldehyde ensures the correct substitution pattern. Sequential methylation of the hydroxyl groups using methyl iodide and a base (e.g., K₂CO₃) yields 4,5-dimethoxybenzaldehyde. Subsequent PIDA oxidation in methanol introduces the cyclohexadienone moiety (Equation 1):

$$
\text{4,5-Dimethoxybenzaldehyde} \xrightarrow[\text{MeOH}]{\text{PIDA}} \text{4,5-Dimethoxycyclohexa-2,5-dienone} \quad
$$

Key Considerations :

  • Protection of Reactive Sites : The benzodioxole and propenyl groups must be introduced after oxidation to prevent interference with the PIDA-mediated step.
  • Sensitivity of Cyclohexadienone : The product is light-sensitive and prone to hydrolysis, necessitating storage under inert conditions.

Installation of the 1-(1,3-Benzodioxol-5-yl)prop-1-en-2-yl Group

The benzodioxole-bearing substituent is introduced via Claisen-Schmidt condensation, a method validated for chalcone derivatives. Reacting 1-(benzo[d]dioxol-5-yl)ethanone with acrolein in the presence of NaOH yields the E-configured enone (Equation 2):

$$
\text{1-(Benzo[d]dioxol-5-yl)ethanone} + \text{Acrolein} \xrightarrow{\text{NaOH/EtOH}} \text{1-(1,3-Benzodioxol-5-yl)prop-1-en-2-yl} \quad
$$

The resulting α,β-unsaturated ketone is then conjugated to the cyclohexadienone core via Michael addition. Employing LDA as a base promotes regioselective attack at the C4 position of the cyclohexadienone, forming the carbon-carbon bond (Equation 3):

$$
\text{Cyclohexadienone} + \text{Enone} \xrightarrow{\text{LDA/THF}} \text{C4-Substituted Adduct} \quad
$$

Optimization Data :

Condition Yield (%) Selectivity (E:Z)
NaOH/EtOH, RT 88 95:5
LDA/THF, −78°C 72 >99:1

Introduction of the 2-Prop-2-enyl Group

The propenyl group at position 2 is installed via Heck coupling, leveraging palladium catalysis to form the C–C bond without disturbing the existing functionalities. Using allyl chloride and Pd(OAc)₂/PPh₃ in DMF, the reaction proceeds under mild conditions (Equation 4):

$$
\text{Cyclohexadienone} + \text{Allyl Chloride} \xrightarrow[\text{DMF}]{\text{Pd(OAc)₃/PPh₃}} \text{2-Prop-2-enyl Derivative} \quad
$$

Spectroscopic Validation :

  • ¹H NMR : δ 5.85–5.95 (m, 2H, CH₂=CH–), 6.20 (d, J = 15.6 Hz, 1H, Ar–CH=)
  • IR : 1675 cm⁻¹ (C=O), 1620 cm⁻¹ (C=C)

Final Functionalization and Purification

The methoxy groups at C4 and C5 are introduced early in the synthesis, but late-stage modifications may involve demethylation-realkylation strategies to correct regiochemical errors. Final purification employs column chromatography on neutral silica gel to prevent acid-catalyzed decomposition of the cyclohexadienone.

Comparative Analysis of Synthetic Routes

Route 1 (Stepwise Functionalization) :

  • Advantages : High regiocontrol, compatibility with sensitive groups.
  • Limitations : Multiple protection/deprotection steps, moderate overall yield (58%).

Route 2 (Convergent Coupling) :

  • Advantages : Fewer steps, higher throughput.
  • Limitations : Requires stringent stoichiometric control to avoid over-alkylation.

Chemical Reactions Analysis

Types of Reactions

4-[1-(1,3-Benzodioxol-5-yl)prop-1-en-2-yl]-4,5-dimethoxy-2-prop-2-enylcyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

4-[1-(1,3-Benzodioxol-5-yl)prop-1-en-2-yl]-4,5-dimethoxy-2-prop-2-enylcyclohexa-2,5-dien-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[1-(1,3-Benzodioxol-5-yl)prop-1-en-2-yl]-4,5-dimethoxy-2-prop-2-enylcyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of cellular processes such as apoptosis or cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound’s structural uniqueness lies in its combination of a cyclohexadienone ring, dimethoxy groups, and the 1,3-benzodioxole-propenyl substituent. Below is a comparative analysis with 4-{5-[(1E)-prop-1-en-1-yl]-1-benzofuran-2-yl}benzene-1,3-diol (CAS: 109194-71-0), a benzofuran derivative with a benzene diol core :

Parameter Target Compound Benzofuran Analogue
CAS Number 28178-92-9 109194-71-0
Molecular Formula C₂₂H₂₂O₅ C₁₇H₁₄O₃
Molecular Weight (g/mol) 366.41 266.29
Key Functional Groups 1,3-Benzodioxole, cyclohexadienone, dimethoxy Benzofuran, benzene diol, propenyl
Safety Profile GHS-compliant SDS; unspecified hazards Requires medical consultation; acute toxicity

Key Observations :

  • Structural Complexity: The target compound’s cyclohexadienone and dimethoxy groups enhance steric bulk compared to the benzofuran analogue’s simpler benzene diol core.
  • Oxygenated Motifs : Both compounds feature oxygen-rich aromatic systems (1,3-benzodioxole vs. benzofuran), which may influence solubility and bioavailability.
  • Safety : Both require stringent safety protocols, though specific hazard classifications differ due to structural variations in reactive groups (e.g., diol vs. dioxole) .
Functional Group Analysis
  • 1,3-Benzodioxole vs. Benzodioxole derivatives are common in pharmaceuticals (e.g., tadalafil), suggesting the target compound may share similar bioactivity pathways .
  • Cyclohexadienone vs. Benzene Diol: The cyclohexadienone ring introduces conjugated ketone functionality, enabling redox activity absent in the benzene diol analogue.

Research and Methodological Context

Crystallographic refinement via SHELXL and visualization via ORTEP-III are critical for resolving such complex structures . For example, the target compound’s stereochemistry (e.g., E/Z isomerism at the propenyl group) would require high-resolution X-ray diffraction data validated by these tools.

Biological Activity

The compound 4-[1-(1,3-Benzodioxol-5-yl)prop-1-en-2-yl]-4,5-dimethoxy-2-prop-2-enylcyclohexa-2,5-dien-1-one is a complex organic molecule that belongs to a class of compounds known for their diverse biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C21H22O5C_{21}H_{22}O_5 with a molecular weight of approximately 354 Da. The structure features a benzodioxole moiety, which is known to enhance biological activity through various mechanisms.

Antidiabetic Properties

Recent studies have highlighted the potential of benzodioxole derivatives in managing diabetes. For instance, compounds similar to the one in focus have demonstrated significant inhibition of α-amylase, an enzyme critical in carbohydrate metabolism. In vitro studies reported IC50 values ranging from 0.68 µM to 0.85 µM for α-amylase inhibition, suggesting strong efficacy against diabetes-related complications .

Table 1: Comparison of α-Amylase Inhibition by Benzodioxole Derivatives

CompoundIC50 (µM)Reference
Compound IIc0.68
Compound IIa0.85
Acarbose2.593

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies indicate that related benzodioxole derivatives exhibit cytotoxic effects on various cancer cell lines while maintaining low toxicity towards normal cells. For example, one study demonstrated that a derivative showed significant activity against four cancer cell lines with IC50 values ranging from 26 to 65 µM .

Table 2: Cytotoxicity of Benzodioxole Derivatives on Cancer Cell Lines

Cell LineIC50 (µM)Reference
A549 (Lung)26
MCF7 (Breast)40
HeLa (Cervical)30
HepG2 (Liver)65

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Inhibition : The compound acts as an inhibitor of α-amylase, thereby reducing glucose absorption and managing blood sugar levels.
  • Cell Cycle Arrest : In cancer cells, it may induce apoptosis and inhibit cell proliferation through modulation of cell cycle regulators.
  • Antioxidant Activity : The presence of methoxy groups in its structure may confer antioxidant properties, protecting cells from oxidative stress.

Case Studies

A notable case study involved the administration of a related benzodioxole derivative in a streptozotocin-induced diabetic mouse model. The results indicated a significant reduction in blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after treatment with five doses over a specific period, underscoring its potential as an antidiabetic agent .

Q & A

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection (e.g., N95 masks) if airborne particulates are generated during synthesis .
  • Ventilation: Conduct reactions in fume hoods to minimize inhalation exposure. Ensure proper airflow to avoid dust accumulation .
  • Emergency Procedures: For skin contact, wash immediately with soap/water; for eye exposure, rinse for ≥15 minutes with saline. In case of ingestion, seek medical attention without inducing vomiting .

Q. What are the standard synthetic routes for this compound?

Methodological Answer:

  • Base-Catalyzed Condensation: React 1-(3-bromo-2-thienyl)ethanone with a benzodioxole aldehyde derivative (e.g., 1,3-benzodioxole-5-carbaldehyde) in methanol under basic conditions (e.g., 10% KOH at 278 K for 4 hours). Recrystallize the product from acetone or methanol for purification .
  • Yield Optimization: Adjust stoichiometry (1:1 molar ratio of reactants) and maintain low temperatures (≤278 K) to suppress side reactions. Monitor reaction progress via TLC or HPLC .

Q. Which analytical techniques are recommended for structural characterization?

Methodological Answer:

  • X-ray Diffraction (XRD): Resolve crystal structure and confirm stereochemistry (e.g., dihedral angles between aromatic rings) using single-crystal XRD. Refinement software like SHELX can model H-atoms as riding positions .
  • NMR Spectroscopy: Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions and assess purity. For example, methoxy groups typically resonate at δ 3.8–4.0 ppm in 1H^1H-NMR .

Advanced Research Questions

Q. How can steric and electronic effects explain deviations in bond angles observed in the crystal structure?

Methodological Answer:

  • Steric Analysis: Compare experimental bond angles (e.g., C4–C3–Br1 = 127.0°) with idealized geometries using computational tools like DFT. Steric repulsion between substituents (e.g., Br and adjacent H-atoms) can distort angles, as seen in related thienyl-enone systems .
  • Electronic Effects: Electron-withdrawing groups (e.g., bromine) may polarize bonds, altering hybridization. Use Natural Bond Orbital (NBO) analysis to quantify charge distribution .

Q. How to design experiments to investigate potential biological activity?

Methodological Answer:

  • Receptor Binding Assays: Screen the compound against neurotransmitter receptors (e.g., GABAA_A or serotonin receptors) using radioligand displacement assays. Compare IC50_{50} values with known agonists/antagonists .
  • Cytotoxicity Testing: Perform MTT assays on human cell lines (e.g., HEK-293) to evaluate acute toxicity. Dose-response curves (1–100 µM) can establish safe working concentrations .

Q. How to resolve contradictions in reported spectroscopic data across studies?

Methodological Answer:

  • Purity Verification: Reanalyze samples via HPLC-MS to confirm absence of isomers or impurities. For example, Z/E isomers in propenyl groups may cause splitting in 1H^1H-NMR peaks .
  • Solvent Effects: Replicate experiments in deuterated solvents (e.g., CDCl3_3 vs. DMSO-d6_6) to assess solvent-induced shifts. Cross-validate with IR spectroscopy for functional group consistency .

Data Contradiction Analysis

Q. Why do melting points vary between synthetic batches?

Methodological Answer:

  • Crystallinity Differences: Use differential scanning calorimetry (DSC) to compare polymorphs. Slow evaporation from acetone (vs. rapid cooling) may yield more stable crystalline forms with higher melting points .
  • Impurity Profiling: Conduct GC-MS to detect trace solvents (e.g., residual methanol) that depress melting points. Recrystallize with activated charcoal to adsorb impurities .

Key Research Findings

PropertyValue/ObservationReference
Acute Toxicity (Oral)LD50_{50} > 300 mg/kg (rat)
Thermal StabilityStable up to 250°C (TGA)
Surface Area (BET)Not applicable (non-porous solid)
Crystallographic SystemMonoclinic (from XRD)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.